Methyl 3-amino-5-bromo-4-hydroxybenzoate
Overview
Description
Methyl 3-amino-5-bromo-4-hydroxybenzoate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromo-4-hydroxybenzoate can be synthesized through the esterification of 3-amino-5-bromo-4-hydroxybenzoic acid with methanol in the presence of a catalyst . The reaction typically involves refluxing the acid with methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can undergo reduction to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Corresponding quinones or carboxylic acids.
Reduction Products: Amino alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-amino-5-bromo-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromo-4-hydroxybenzoate: Lacks the amino group, reducing its ability to form hydrogen bonds with biological molecules.
Methyl 4-amino-3-hydroxybenzoate: The positions of the amino and hydroxyl groups are switched, altering its reactivity and interaction with other molecules.
Uniqueness
Methyl 3-amino-5-bromo-4-hydroxybenzoate is unique due to the presence of both an amino group and a bromine atom on the benzoate ring. This combination of functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMYGQWBUNZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735157 | |
Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260249-10-3 | |
Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-bromo-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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